molecular formula C23H19FN4O B12391079 Topoisomerase I inhibitor 4

Topoisomerase I inhibitor 4

Cat. No.: B12391079
M. Wt: 386.4 g/mol
InChI Key: LCHXXXKCDTVPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topoisomerase I inhibitor 4 is a chemical compound that targets the enzyme topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled double-stranded DNA. By inhibiting topoisomerase I, this compound stabilizes the topoisomerase I cleavage complex, preventing the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of topoisomerase I inhibitor 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Topoisomerase I inhibitor 4 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase I inhibitor 4 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing the cleavage complex and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, inhibition of DNA replication, and ultimately cell death. The molecular targets and pathways involved include the topoisomerase I enzyme and the DNA damage response pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to topoisomerase I inhibitor 4 include:

    Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.

    Topotecan: Another camptothecin derivative used in the treatment of ovarian and small cell lung cancer.

    Edotecarin: An indolocarbazole that targets topoisomerase I

Uniqueness

This compound is unique due to its specific binding affinity and stability in the topoisomerase I-DNA complex, which enhances its efficacy and reduces potential side effects compared to other inhibitors. Its unique chemical structure also allows for modifications that can improve its pharmacokinetic properties and therapeutic index .

Properties

Molecular Formula

C23H19FN4O

Molecular Weight

386.4 g/mol

IUPAC Name

7-fluoro-6-piperazin-1-yl-3,11-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one

InChI

InChI=1S/C23H19FN4O/c24-19-11-18-20(12-21(19)27-7-5-25-6-8-27)26-22-17-10-15-4-2-1-3-14(15)9-16(17)13-28(22)23(18)29/h1-4,9-12,25H,5-8,13H2

InChI Key

LCHXXXKCDTVPMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N=C4C5=CC6=CC=CC=C6C=C5CN4C3=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.